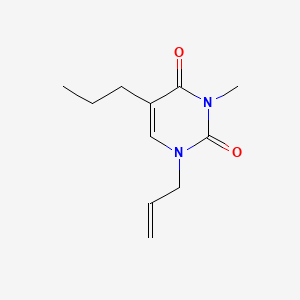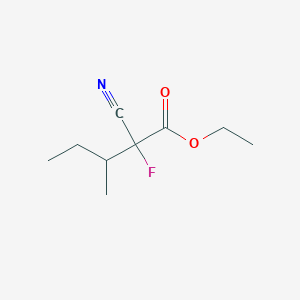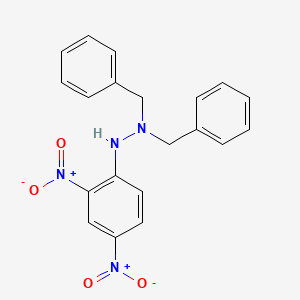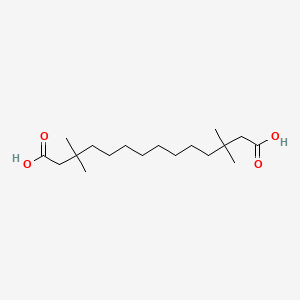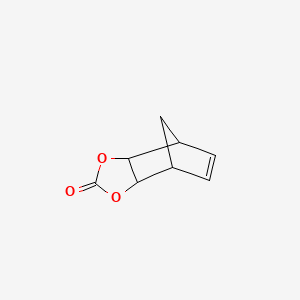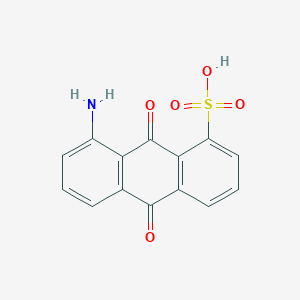
8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid is a chemical compound known for its unique structure and properties. It is an anthracene derivative with amino and sulfonic acid functional groups, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid typically involves the nitration of anthracene followed by reduction and sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, followed by reduction using hydrogen gas in the presence of a palladium catalyst. The final sulfonation step is carried out using fuming sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino and sulfonic acid groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthraquinone: Lacks the amino and sulfonic acid groups, making it less versatile in certain reactions.
1-Amino-9,10-anthraquinone: Similar but lacks the sulfonic acid group.
2-Sulfo-9,10-anthraquinone: Similar but lacks the amino group.
Uniqueness
8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid is unique due to the presence of both amino and sulfonic acid groups, which provide it with a wide range of reactivity and applications. This dual functionality makes it more versatile compared to its analogs .
Propiedades
Número CAS |
21552-84-1 |
|---|---|
Fórmula molecular |
C14H9NO5S |
Peso molecular |
303.29 g/mol |
Nombre IUPAC |
8-amino-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H9NO5S/c15-9-5-1-3-7-11(9)14(17)12-8(13(7)16)4-2-6-10(12)21(18,19)20/h1-6H,15H2,(H,18,19,20) |
Clave InChI |
UEZJOQCWOFDUOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



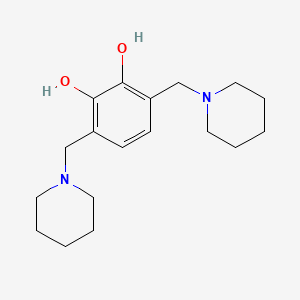
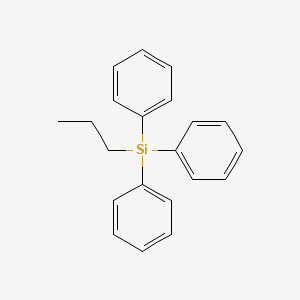
![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
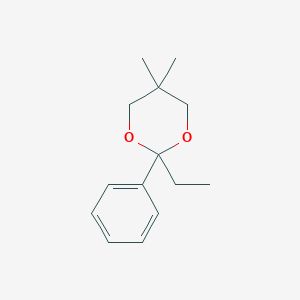
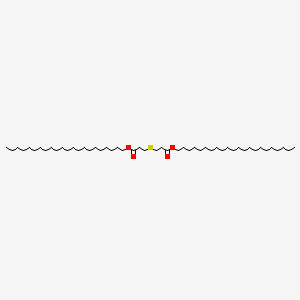
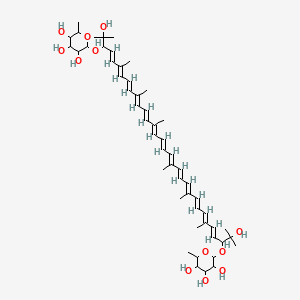
![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
